molecular formula C11H18O3 B15372489 tert-Butyl 3-oxocyclohexanecarboxylate

tert-Butyl 3-oxocyclohexanecarboxylate

Cat. No.: B15372489
M. Wt: 198.26 g/mol
InChI Key: TWBMLORALDTNRX-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxocyclohexanecarboxylate is a cyclohexane derivative featuring a ketone group at the 3-position and a tert-butyl ester moiety. This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its stability and reactivity profile. The tert-butyl group provides steric bulk, which can influence reaction selectivity and protect functional groups during multi-step syntheses .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl 3-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8H,4-7H2,1-3H3

InChI Key

TWBMLORALDTNRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-oxocyclohexanecarboxylate with structurally related esters and carbamates, focusing on molecular features, reactivity, and applications.

Structural Analogs in Cyclohexane and Cyclobutane Systems

Table 1: Key Structural and Chemical Properties of Analogous Compounds
Compound Name CAS Number Molecular Formula Molecular Weight Similarity Score Key Features
tert-Butyl 3-oxocyclobutanecarboxylate 145549-76-4 C₉H₁₄O₃ 170.21 0.94 Cyclobutane ring; higher ring strain
Ethyl 3-oxocyclohexane-1-carboxylate 33668-25-6 C₉H₁₄O₃ 170.21 0.91 Ethyl ester; flexible cyclohexane ring
tert-Butyl (3-oxocyclohexyl)carbamate 885280-38-6 C₁₁H₁₉NO₃ 213.28 0.98 Carbamate group; tert-butyl protection
Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 C₉H₁₄O₃ 170.21 0.91 Ketone at 4-position; ethyl ester
Key Observations:
  • Ester Group Influence : Ethyl esters (e.g., CAS 33668-25-6) lack the steric hindrance of tert-butyl groups, making them more reactive in nucleophilic acyl substitutions but less stable under acidic conditions .
  • Positional Isomerism : The ketone group’s position (3- vs. 4-oxo) alters electronic and steric environments. For example, 4-oxocyclohexanecarboxylates may exhibit different conformational preferences in synthesis .
  • Carbamate vs. Ester : Carbamate derivatives (e.g., CAS 885280-38-6) introduce a nitrogen atom, enabling hydrogen bonding and altering solubility and biological activity .

Reactivity and Stability

  • Steric Effects : The tert-butyl group in carboxylates reduces susceptibility to hydrolysis compared to ethyl esters, enhancing stability in protic solvents .
  • Ketone Reactivity: The 3-oxo group participates in keto-enol tautomerism, enabling condensation reactions (e.g., Knoevenagel or Claisen). This reactivity is shared across oxocyclohexane derivatives .
  • Thermal Stability : Cyclohexane-based esters generally exhibit higher thermal stability than cyclobutane analogs due to reduced ring strain .

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